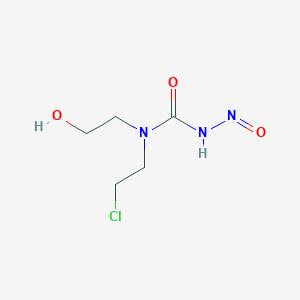
N-Hydroxyethyl-N-chloroethylnitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyethyl-N-chloroethylnitrosourea (HECNU) is a synthetic nitrosourea compound that has been widely used in scientific research due to its potent anticancer activity. It belongs to the family of alkylating agents and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Mécanisme D'action
N-Hydroxyethyl-N-chloroethylnitrosourea acts by alkylating DNA, causing DNA damage and inhibiting DNA replication. It also induces apoptosis, a process of programmed cell death, in cancer cells. N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to have a higher affinity for DNA than other alkylating agents, making it more effective in inducing DNA damage.
Effets Biochimiques Et Physiologiques
N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to cause a variety of biochemical and physiological effects in cancer cells, including inhibition of DNA synthesis, inhibition of protein synthesis, and induction of oxidative stress. It also affects the blood-brain barrier, making it an effective treatment for brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hydroxyethyl-N-chloroethylnitrosourea has several advantages for lab experiments, including its potent anticancer activity, high affinity for DNA, and ability to cross the blood-brain barrier. However, it also has several limitations, including its toxic nature, complex synthesis process, and potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-Hydroxyethyl-N-chloroethylnitrosourea, including its use in combination with other chemotherapy drugs, its potential as a targeted therapy for specific types of cancer, and its use in combination with immunotherapy. Further studies are needed to optimize the use of N-Hydroxyethyl-N-chloroethylnitrosourea in cancer treatment and to minimize its potential side effects.
In conclusion, N-Hydroxyethyl-N-chloroethylnitrosourea is a potent anticancer agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Its use in cancer treatment shows great promise, and further research is needed to optimize its use and minimize its potential side effects.
Méthodes De Synthèse
N-Hydroxyethyl-N-chloroethylnitrosourea is synthesized by reacting chloroethylamine hydrochloride with sodium nitrite and sodium acetate in acetic acid. The resulting compound is then treated with ethylene oxide to form N-Hydroxyethyl-N-chloroethylnitrosourea. The synthesis of N-Hydroxyethyl-N-chloroethylnitrosourea is a complex process that requires careful handling due to the toxic nature of the compound.
Applications De Recherche Scientifique
N-Hydroxyethyl-N-chloroethylnitrosourea has been extensively studied for its anticancer activity in various types of cancer, including brain, lung, breast, and ovarian cancer. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. N-Hydroxyethyl-N-chloroethylnitrosourea has also been studied in combination with other chemotherapy drugs to enhance its efficacy.
Propriétés
Numéro CAS |
128202-04-0 |
|---|---|
Nom du produit |
N-Hydroxyethyl-N-chloroethylnitrosourea |
Formule moléculaire |
C5H10ClN3O3 |
Poids moléculaire |
195.6 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-2-9(3-4-10)5(11)7-8-12/h10H,1-4H2,(H,7,11,12) |
Clé InChI |
RWORFWDRLARUMU-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCCl)C(=O)NN=O |
SMILES canonique |
C(CO)N(CCCl)C(=O)NN=O |
Autres numéros CAS |
128202-04-0 |
Synonymes |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitroso-urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




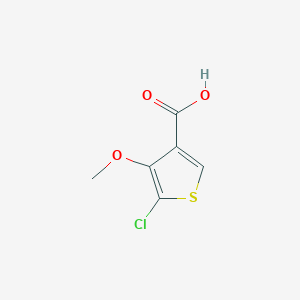
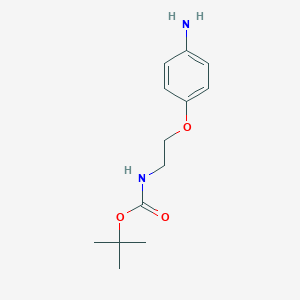
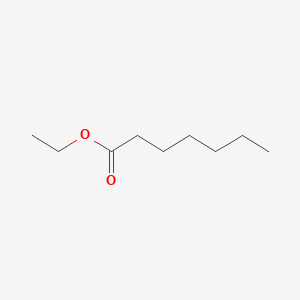
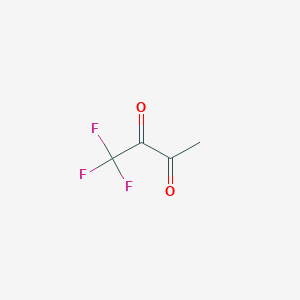
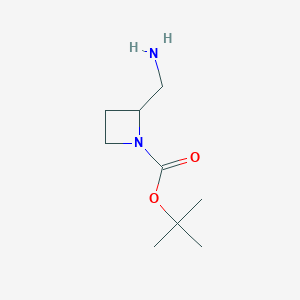
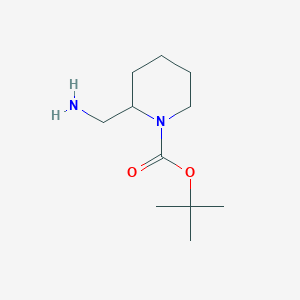
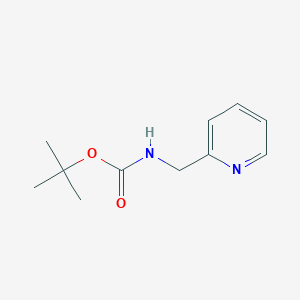
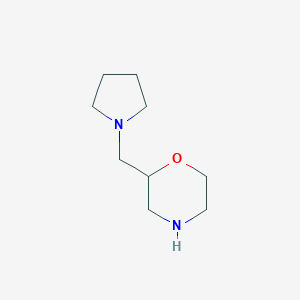
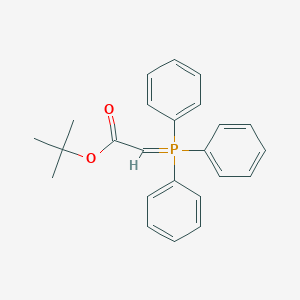
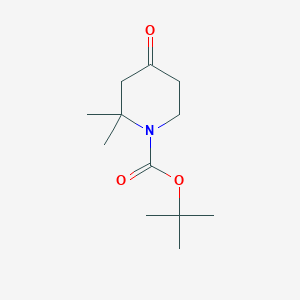
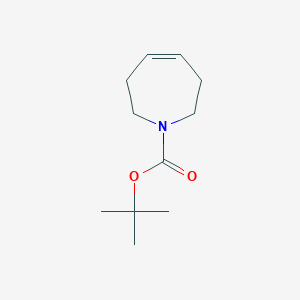
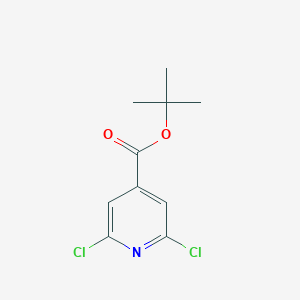
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)